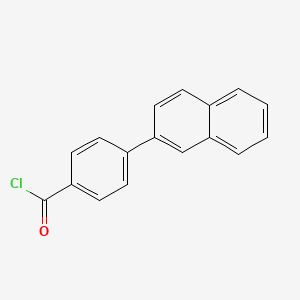
6-Chloro-2-phenylquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯-2-苯基喹啉-4-腈是一种属于喹啉家族的化学化合物。喹啉衍生物以其多样的生物活性而闻名,并广泛应用于药物化学。该化合物以在喹啉环的第6位存在氯基团、第2位存在苯基团以及第4位存在腈基团为特征。
准备方法
合成路线和反应条件
6-氯-2-苯基喹啉-4-腈可以通过氯苯乙酮与2,3,4,5,6-五氯吡啶的烷基化反应合成 。该反应通常涉及在回流条件下,使用碳酸钾等碱在二甲基甲酰胺 (DMF) 等合适的溶剂中进行。
工业生产方法
虽然 6-氯-2-苯基喹啉-4-腈的具体工业生产方法没有得到很好的记录,但一般方法涉及使用上述合成路线进行大规模合成。反应条件经过优化,以确保最终产品的产率和纯度高。
化学反应分析
反应类型
6-氯-2-苯基喹啉-4-腈经历各种类型的化学反应,包括:
取代反应: 氯基团可以被其他亲核试剂取代。
还原反应: 腈基团可以被还原成胺。
氧化反应: 苯基团可以被氧化形成各种衍生物。
常用试剂和条件
取代反应: 常用试剂包括甲醇钠或叔丁醇钾,溶剂包括甲醇或四氢呋喃 (THF)。
还原反应: 使用氢化铝锂 (LiAlH4) 或在钯催化剂存在下使用氢气等试剂。
氧化反应: 使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
主要生成产物
取代反应: 产物包括各种取代的喹啉衍生物。
还原反应: 产物包括胺及其衍生物。
氧化反应: 产物包括喹啉 N-氧化物和其他氧化衍生物。
科学研究应用
6-氯-2-苯基喹啉-4-腈有几个科学研究应用:
化学: 用作合成更复杂的喹啉衍生物的砌块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其在药物开发中的潜在应用,特别是在设计新的治疗剂方面。
工业: 用于生产特种化学品和材料。
作用机制
6-氯-2-苯基喹啉-4-腈的确切作用机制尚未得到很好的记录。喹啉衍生物通常通过与各种分子靶点(包括酶和受体)相互作用来发挥作用。氯、苯基和腈基团的存在可能会影响化合物对这些靶点的结合亲和力和特异性。
相似化合物的比较
类似化合物
- 6-溴-2-苯基喹啉-4-腈
- 6-氟-2-苯基喹啉-4-腈
- 6-甲基-2-苯基喹啉-4-腈
独特性
6-氯-2-苯基喹啉-4-腈的独特性在于存在氯基团,与其他类似化合物相比,氯基团会显著影响其化学反应性和生物活性。氯基团可以参与各种取代反应,使其成为合成多种喹啉衍生物的多功能中间体。
属性
分子式 |
C16H9ClN2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC 名称 |
6-chloro-2-phenylquinoline-4-carbonitrile |
InChI |
InChI=1S/C16H9ClN2/c17-13-6-7-15-14(9-13)12(10-18)8-16(19-15)11-4-2-1-3-5-11/h1-9H |
InChI 键 |
CURFZOMAXQJYRN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol](/img/structure/B11854184.png)
![4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one](/img/structure/B11854186.png)

![4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one](/img/structure/B11854209.png)

![6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11854225.png)

![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11854233.png)
![4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline](/img/structure/B11854234.png)

![3-Benzyl-3h-imidazo[4,5-f]quinoline](/img/structure/B11854253.png)
![5-Nitrobenzo[b][1]benzazepine-11-carbonitrile](/img/structure/B11854254.png)


